molecular formula C8H9NO B13779784 4-Ethenyl-3-methoxypyridine CAS No. 848951-17-7

4-Ethenyl-3-methoxypyridine

Cat. No.: B13779784
CAS No.: 848951-17-7
M. Wt: 135.16 g/mol
InChI Key: OLOQKVSNPSQTEW-UHFFFAOYSA-N
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Description

4-Ethenyl-3-methoxypyridine is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, featuring an ethenyl group at the 4-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethenyl-3-methoxypyridine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-3-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield saturated pyridine derivatives.

Scientific Research Applications

4-Ethenyl-3-methoxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethenyl-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine
  • 3-Methoxypyridine
  • 4-Methoxypyridine

Uniqueness

4-Ethenyl-3-methoxypyridine is unique due to the presence of both an ethenyl group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other methoxypyridine derivatives .

Properties

CAS No.

848951-17-7

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

4-ethenyl-3-methoxypyridine

InChI

InChI=1S/C8H9NO/c1-3-7-4-5-9-6-8(7)10-2/h3-6H,1H2,2H3

InChI Key

OLOQKVSNPSQTEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1)C=C

Origin of Product

United States

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